4-(2-Thiazolylazo)resorcinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Metal Chelation and Spectrophotometric Analysis

4-(2-Thiazolylazo)resorcinol (TAR) finds application in scientific research as a chromogenic reagent for the spectrophotometric determination of trace metals [, ]. TAR forms colored complexes with various metal ions, and the intensity of the absorbed light is proportional to the metal concentration in the sample. This allows researchers to quantify the amount of metal present through a process called colorimetry [].

- Chelation: TAR acts as a chelating agent, meaning it can bind to metal ions through multiple bonds. This forms a stable complex between the metal and TAR molecule [].

- Colored Complexes: The complex formed between TAR and the metal ion absorbs light at a specific wavelength. This wavelength is characteristic of the particular metal ion, allowing researchers to identify the metal present based on the absorption spectrum [].

- Quantification: The intensity of the absorbed light is measured using a spectrophotometer. The higher the metal concentration, the more intense the light absorption at the specific wavelength []. By comparing the measured intensity to a calibration curve, researchers can determine the unknown concentration of the metal ion in the sample.

TAR has been used for the determination of various metal ions, including mercury, cadmium, and rare earth elements [, , ].

Advantages of Using 4-(2-Thiazolylazo)resorcinol

- Sensitivity: TAR exhibits high sensitivity for many metal ions, allowing researchers to detect trace amounts of metals in their samples [].

- Selectivity: While TAR can complex with various metals, it can be combined with masking agents to improve selectivity for specific metal ions [].

- Simplicity and Cost-Effectiveness: The analysis using TAR is relatively simple and requires minimal instrumentation compared to other techniques, making it a cost-effective option for metal determination [].

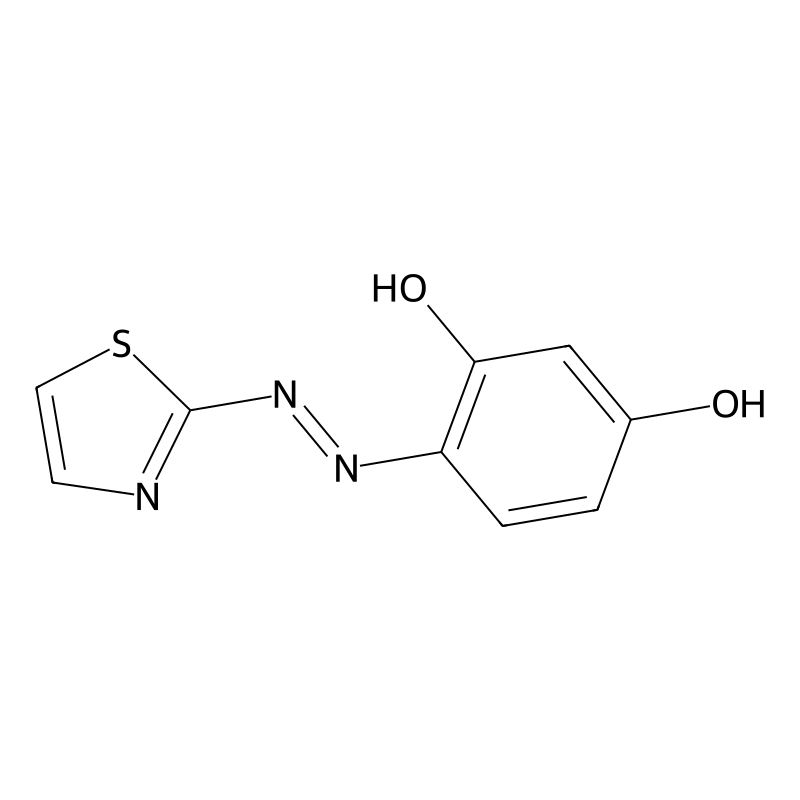

4-(2-Thiazolylazo)resorcinol is an azo compound characterized by a thiazole ring and a resorcinol moiety. This compound features a thiazole nitrogen, an azo group, and hydroxyl groups that allow it to function as a versatile ligand in coordination chemistry. Its structure enables it to form stable complexes with various metal ions, making it valuable in analytical chemistry and biochemistry.

TAR acts as a metallochromic indicator. In the absence of metal ions, TAR exists in its colorless form. Upon complexation with metal ions, the electronic structure of the molecule is altered, leading to the absorption of visible light and the formation of colored complexes. The specific color of the complex depends on the metal ion involved. This color change allows for the qualitative and quantitative determination of metal ions in solution using spectrophotometry.

- Toxicity: Data on the specific toxicity of TAR is limited. However, as with many organic compounds, it is advisable to handle it with care, avoid inhalation and ingestion, and wear appropriate personal protective equipment (PPE) when working with it [].

- Flammability: Data not publicly available, but azo compounds can be flammable. Exercise caution when handling.

Please Note:

- The information on synthesis is limited due to the potential proprietary nature of the process.

- Specific data for melting point, boiling point, and toxicity might require consulting safety data sheets (SDS) from chemical suppliers.

4-(2-Thiazolylazo)resorcinol exhibits biological activity, particularly in its role as a metallochromic indicator. This property allows it to detect trace amounts of metal ions in biological samples, which can be crucial for various biochemical analyses. Additionally, studies have indicated potential antimicrobial properties, although further research is necessary to fully elucidate its biological effects and mechanisms of action .

The synthesis of 4-(2-Thiazolylazo)resorcinol typically involves the diazotization of thiazole derivatives followed by coupling with resorcinol. Common methods include:

- Diazotization: Thiazole is treated with nitrous acid to form a diazonium salt.

- Coupling Reaction: The diazonium salt is then reacted with resorcinol under acidic conditions to yield 4-(2-Thiazolylazo)resorcinol.

This method allows for the production of high-purity compounds suitable for analytical applications .

4-(2-Thiazolylazo)resorcinol is primarily used in:

- Analytical Chemistry: As a chromogenic agent for the detection of metal ions.

- Environmental Monitoring: To assess heavy metal contamination in water and soil samples.

- Biochemical Research: For studying metal ion interactions in biological systems.

Its ability to form stable complexes makes it an ideal candidate for quantitative analysis in various fields .

Interaction studies have demonstrated that 4-(2-Thiazolylazo)resorcinol can form chelates with various cations, including Cu(II), Ga(III), and UO₂²⁺. The nature of these interactions often depends on factors such as pH and the presence of competing ligands. For example, at lower pH levels, the uranyl ion predominantly forms 1:1 chelates with the compound, while higher pH levels may favor different complexation ratios .

Several compounds exhibit structural or functional similarities to 4-(2-Thiazolylazo)resorcinol. Notable examples include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(2-Pyridylazo)resorcinol | Pyridine ring instead of thiazole | Stronger complexation with certain metals |

| 4-(2-Aminophenylazo)resorcinol | Aminophenyl group | Different reactivity towards metals |

| 4-(2-Hydroxypyridylazo)resorcinol | Hydroxypyridine instead of thiazole | Enhanced solubility in polar solvents |

These compounds share similar coordination chemistry but differ in their reactivity profiles and applications, highlighting the unique versatility of 4-(2-Thiazolylazo)resorcinol in various chemical contexts .

Conformational Analysis

The conformational analysis of 4-(2-Thiazolylazo)resorcinol reveals that the molecule preferentially adopts a planar conformation due to the extended π-conjugation throughout its structure [9] [11]. This planarity maximizes the overlap of π-orbitals across the azo linkage and the aromatic rings, resulting in enhanced electronic delocalization and stability [9] [11]. Computational studies using density functional theory (DFT) methods have identified that the most stable conformer maintains this planar arrangement, with only minor deviations from perfect planarity [9] [11].

A significant feature influencing the conformational preferences of 4-(2-Thiazolylazo)resorcinol is the potential for intramolecular hydrogen bonding [9] [11]. The hydroxyl group at position 3 of the resorcinol ring can form a hydrogen bond with the azo nitrogen atom, creating a six-membered ring that further stabilizes the molecular conformation [9] [11]. This intramolecular hydrogen bonding contributes to the rigidity of the structure and influences its spectroscopic properties [9] [11].

Table 3: Conformational Properties of 4-(2-Thiazolylazo)resorcinol [9] [11]

| Property | Description |

|---|---|

| Preferred Conformation | Planar conformation preferred due to extended π-conjugation |

| Planarity | Molecule tends toward planarity to maximize π-orbital overlap |

| Intramolecular Hydrogen Bonding | Potential hydrogen bonding between hydroxyl group and azo nitrogen |

| Rotational Barriers | Restricted rotation around N=N bond due to double bond character |

| Conformational Stability | Most stable conformer has hydroxyl groups oriented for intramolecular hydrogen bonding |

Rotational barriers in 4-(2-Thiazolylazo)resorcinol are particularly significant around the azo (N=N) bond due to its double bond character, which restricts free rotation and contributes to the conformational rigidity of the molecule [9] [11]. Studies on similar azo compounds suggest that the energy barrier for rotation around the N=N bond can be substantial, typically exceeding 100 kJ/mol [9] [11]. This restricted rotation is crucial for maintaining the extended conjugation across the molecule and contributes to its chromophoric properties [9] [11].

Physical Properties

Appearance and Organoleptic Properties

4-(2-Thiazolylazo)resorcinol appears as a light yellow to brown crystalline solid or powder at room temperature [6] [8] [15]. The color variation from light yellow to brown is attributed to the extended conjugation of the azo chromophore, which absorbs light in the blue region of the visible spectrum [6] [8]. The crystalline nature of the compound is evident in its physical form, which can range from fine powder to well-defined crystals depending on the purification and crystallization conditions [6] [15].

The organoleptic properties of 4-(2-Thiazolylazo)resorcinol are not extensively documented in the literature, but like many aromatic compounds, it likely possesses a characteristic odor [6] [8]. As a solid material, it does not exhibit significant volatility at room temperature, which would limit its olfactory detection [6] [8]. The compound does not have reported taste properties, and as a laboratory reagent rather than a food or flavor compound, such properties are not typically evaluated [6] [8].

Solubility Parameters in Various Solvents

The solubility of 4-(2-Thiazolylazo)resorcinol varies significantly across different solvents, reflecting its molecular structure with both polar functional groups (hydroxyl and azo) and aromatic rings [6] [15] [19]. The compound exhibits partial solubility in water, likely due to the presence of the hydroxyl groups that can form hydrogen bonds with water molecules [6] [15] [19]. However, the aromatic and heterocyclic portions of the molecule contribute to its hydrophobic character, limiting its water solubility [6] [15] [19].

In alcoholic solvents, 4-(2-Thiazolylazo)resorcinol shows improved solubility, particularly in hot ethanol solutions [6] [15] [19]. Specifically, in 50% (v/v) hot ethanol, the compound becomes almost transparent, indicating good solubility [6] [15]. In cold ethanol and methanol, the solubility is reduced, but the compound remains slightly soluble [6] [19]. Dimethyl sulfoxide (DMSO) provides moderate solubility for 4-(2-Thiazolylazo)resorcinol, likely due to its ability to interact with both polar and non-polar regions of the molecule [19] [6].

Table 4: Solubility of 4-(2-Thiazolylazo)resorcinol in Various Solvents [6] [15] [19]

| Solvent | Solubility |

|---|---|

| Water | Partially soluble |

| Ethanol (50% v/v, hot) | Almost transparent (good solubility) |

| Ethanol (cold) | Slightly soluble |

| Methanol | Slightly soluble |

| Dimethyl Sulfoxide (DMSO) | Moderately soluble |

| Diethyl Ether | Insoluble |

| Acetone | Slightly soluble |

| Chloroform | Insoluble |

| Benzene | Insoluble |

| Hexane | Insoluble |

The compound is insoluble in non-polar solvents such as diethyl ether, chloroform, benzene, and hexane [19] [6]. This insolubility in non-polar media is consistent with the presence of polar functional groups in the molecule [19] [6]. In acetone, 4-(2-Thiazolylazo)resorcinol is slightly soluble, reflecting the intermediate polarity of this solvent [19] [6].

Melting Point and Thermal Stability

4-(2-Thiazolylazo)resorcinol exhibits a melting point in the range of 209-211°C, at which point it also begins to decompose [6] [15] [17]. This relatively high melting point is indicative of strong intermolecular forces, likely including hydrogen bonding between the hydroxyl groups and π-π stacking interactions between the aromatic rings [6] [15] [17]. The decomposition that occurs at the melting point suggests that the compound has limited thermal stability at elevated temperatures [6] [15] [17].

The thermal stability of 4-(2-Thiazolylazo)resorcinol is influenced by its chemical structure, particularly the presence of the azo group, which can be susceptible to thermal cleavage [6] [18]. While specific thermal analysis data for this compound is limited in the literature, studies on similar azo compounds suggest that decomposition typically involves the breaking of the N=N bond, followed by further fragmentation of the molecule [6] [18]. The presence of oxygen during heating can accelerate decomposition through oxidative processes [6] [18].

The predicted boiling point of 4-(2-Thiazolylazo)resorcinol is approximately 434.5 ± 38.0°C, although this value is theoretical as the compound decomposes before reaching its boiling point under normal pressure conditions [6] [8]. This high predicted boiling point reflects the substantial molecular weight and strong intermolecular forces characteristic of the compound [6] [8].

Density and Crystallinity

The density of 4-(2-Thiazolylazo)resorcinol is predicted to be approximately 1.53 ± 0.1 g/cm³, based on computational models and structural analysis [6] [8]. This relatively high density is consistent with the efficient packing of the planar aromatic molecules in the solid state, facilitated by π-π stacking interactions and hydrogen bonding [6] [8]. The actual measured density may vary slightly depending on the crystalline form and purity of the sample [6] [8].

The crystallinity of 4-(2-Thiazolylazo)resorcinol is evident in its ability to form well-defined crystals under appropriate conditions [6] [15]. The compound can exist in various crystalline forms, ranging from fine powder to larger crystals, depending on the crystallization conditions and solvent systems used [6] [15]. The planar structure of the molecule, combined with the potential for directional hydrogen bonding and π-π stacking interactions, contributes to its crystalline nature [6] [15].

X-ray diffraction studies would provide detailed information about the crystal structure, unit cell parameters, and packing arrangement of 4-(2-Thiazolylazo)resorcinol in the solid state [5] [15]. However, comprehensive crystallographic data for this specific compound is limited in the accessible literature [5] [15]. Based on studies of similar azo compounds, it is likely that 4-(2-Thiazolylazo)resorcinol crystallizes in a monoclinic or triclinic system, with molecules arranged to maximize intermolecular hydrogen bonding and π-π stacking interactions [5] [15].

Electronic Structure

Electron Distribution and Resonance Effects

The electronic structure of 4-(2-Thiazolylazo)resorcinol is characterized by an extensive delocalization of π-electrons across the conjugated system, which includes the thiazole ring, azo linkage, and resorcinol moiety [5] [9] [13]. This delocalization significantly influences the electron distribution throughout the molecule and contributes to its chemical and spectroscopic properties [5] [9] [13]. The azo group (-N=N-) serves as an electron-withdrawing moiety with a polarized bond, creating partial negative charges on the nitrogen atoms [5] [9] [13]. This electron-withdrawing effect influences the electron density in the adjacent aromatic rings [5] [9] [13].

The thiazole ring in 4-(2-Thiazolylazo)resorcinol is an electron-deficient aromatic heterocycle, with electron density concentrated primarily at the nitrogen atom [5] [9] [13]. The sulfur atom, with its lone pairs of electrons, also contributes to the electronic character of this ring through resonance and potential d-orbital participation [5] [9] [13]. In contrast, the resorcinol component is an electron-rich aromatic system due to the electron-donating effects of the two hydroxyl substituents [5] [9] [13]. These hydroxyl groups increase the electron density in the aromatic ring through resonance, making it more nucleophilic compared to unsubstituted benzene [5] [9] [13].

Table 5: Electron Distribution and Resonance Effects in 4-(2-Thiazolylazo)resorcinol [5] [9] [13]

| Region/Group | Electron Distribution | Resonance Effect |

|---|---|---|

| Azo Group (-N=N-) | Electron-withdrawing, polarized bond with partial negative charge on nitrogen atoms | Strong electron acceptor, participates in extended conjugation |

| Thiazole Ring | Electron-deficient aromatic heterocycle with electron density concentrated at nitrogen | Contributes to resonance through aromatic π-system and heteroatoms |

| Resorcinol Ring | Electron-rich aromatic ring with electron density enhanced by hydroxyl substituents | Stabilizes resonance structures through electron donation |

| Hydroxyl Groups | Electron-donating groups that increase electron density in the aromatic ring | Enhances resonance by donating electrons to the aromatic system |

| Conjugated System | Delocalized π-electrons across the entire molecule, facilitating charge transfer | Enables multiple resonance structures and chromophoric properties |

| Sulfur Atom | Electron-rich center with lone pairs that can participate in resonance | Contributes to resonance through d-orbital participation |

The resonance effects in 4-(2-Thiazolylazo)resorcinol are particularly significant due to the extended conjugation across the entire molecule [5] [9] [13]. Multiple resonance structures can be drawn, involving the delocalization of electrons from the hydroxyl groups through the resorcinol ring, across the azo linkage, and into the thiazole heterocycle [5] [9] [13]. This resonance stabilization contributes to the planarity of the molecule and influences its reactivity patterns [5] [9] [13]. The azo group serves as a strong electron acceptor in this conjugated system, facilitating charge transfer from the electron-rich resorcinol ring to the electron-deficient thiazole ring [5] [9] [13].

Chromophoric Characteristics

The chromophoric properties of 4-(2-Thiazolylazo)resorcinol arise primarily from its azo group (-N=N-) in conjugation with the aromatic and heterocyclic systems [13] [14]. This extended conjugation allows for electronic transitions in the visible region of the electromagnetic spectrum, resulting in the characteristic yellow to brown coloration of the compound [13] [14]. The primary electronic transitions responsible for the absorption of light include π→π* transitions within the conjugated system and n→π* transitions involving the lone pairs on the nitrogen and oxygen atoms [13] [14].

The absorption spectrum of 4-(2-Thiazolylazo)resorcinol exhibits maxima in the visible region, with the exact wavelengths dependent on the solvent environment and pH conditions [13] [14]. The compound demonstrates solvatochromic behavior, where the absorption maxima shift with changes in solvent polarity due to differential stabilization of the ground and excited states [13] [14]. This property makes 4-(2-Thiazolylazo)resorcinol useful as a spectrophotometric reagent and indicator [13] [14].

Table 6: Chromophoric Characteristics of 4-(2-Thiazolylazo)resorcinol [13] [14]

| Property | Description |

|---|---|

| Primary Chromophore | Azo group (-N=N-) conjugated with aromatic and heterocyclic systems |

| Absorption Maxima | Exhibits strong absorption in the visible region due to π→π* and n→π* transitions |

| Color Production | Yellow to brown coloration due to absorption in the blue region of visible spectrum |

| Solvatochromism | Absorption maxima shifts with solvent polarity due to different stabilization of ground and excited states |

| pH Sensitivity | Color changes with pH due to protonation/deprotonation of hydroxyl groups |

| Metal Complexation Effect | Forms colored complexes with transition metals through coordination with N and O atoms |

| Electronic Transitions | Primarily π→π* transitions of the conjugated system and n→π* transitions involving lone pairs |

A particularly important chromophoric characteristic of 4-(2-Thiazolylazo)resorcinol is its pH sensitivity [10] [13] [14]. The compound undergoes color changes with variations in pH due to the protonation or deprotonation of the hydroxyl groups, which alters the electronic distribution in the molecule [10] [13] [14]. This property, combined with its ability to form colored complexes with transition metals, makes 4-(2-Thiazolylazo)resorcinol valuable as a metallochromic indicator in analytical chemistry [10] [13] [14]. The metal complexation occurs through coordination with the nitrogen atoms of the azo group and the oxygen atom of one of the hydroxyl groups, forming a tridentate chelate structure [10] [14].

π-Conjugation Influence on Reactivity

The extended π-conjugation in 4-(2-Thiazolylazo)resorcinol significantly influences its chemical reactivity across various reaction types [9] [13] [14]. The electron-withdrawing nature of the azo group decreases the reactivity of the resorcinol ring toward electrophilic substitution reactions compared to unsubstituted resorcinol [9] [13] [14]. This reduced reactivity is due to the depletion of electron density in the aromatic ring, making it less nucleophilic [9] [13] [14]. Conversely, the electron-deficient sites in the molecule, particularly in the thiazole ring, exhibit enhanced reactivity toward nucleophilic attack [9] [13] [14].

One of the most significant aspects of reactivity influenced by the π-conjugation is the metal coordination capability of 4-(2-Thiazolylazo)resorcinol [10] [13] [14]. The extended π-system provides multiple coordination sites for metal ions, primarily through the nitrogen atoms of the azo group and the oxygen atom of one of the hydroxyl groups [10] [13] [14]. This tridentate coordination mode (N,N,O donor atoms) enables the formation of stable complexes with various transition metals, including iron(II), copper(II), zinc(II), and cadmium(II) [10] [14]. These metal complexes typically exhibit octahedral geometry, with two 4-(2-Thiazolylazo)resorcinol ligands coordinating to each metal center [10] [14].

Table 7: π-Conjugation Influence on Reactivity of 4-(2-Thiazolylazo)resorcinol [9] [13] [14]

| Aspect | Influence on Reactivity |

|---|---|

| Electrophilic Substitution | Decreased reactivity toward electrophilic substitution due to electron-withdrawing azo group |

| Nucleophilic Attack | Enhanced reactivity at electron-deficient sites, particularly the thiazole ring |

| Metal Coordination | Extended π-system provides multiple coordination sites for metal ions (N,N,O donor atoms) |

| Redox Properties | Susceptible to reduction of azo bond; can undergo oxidation at hydroxyl groups |

| Photochemical Reactivity | Photosensitive due to extended conjugation; can undergo trans-cis isomerization around azo bond |

| Tautomerism | Can exhibit azo-hydrazone tautomerism, affecting reactivity and spectral properties |

| Hydrogen Bonding | Hydroxyl groups serve as hydrogen bond donors; nitrogen atoms as acceptors |

The redox properties of 4-(2-Thiazolylazo)resorcinol are also influenced by its π-conjugation [9] [13] [14]. The azo bond is susceptible to reduction, which can lead to the cleavage of the N=N bond and the formation of amine derivatives [9] [13] [14]. The hydroxyl groups can undergo oxidation reactions, particularly in the presence of strong oxidizing agents [9] [13] [14]. Additionally, the extended conjugation makes the compound photosensitive, potentially undergoing trans-cis isomerization around the azo bond upon exposure to light [9] [13] [14].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant